molecular formula C13H20Cl2N2 B8190293 (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

Cat. No.: B8190293
M. Wt: 275.21 g/mol
InChI Key: UUJFVQTWTRPQPD-SNFSYSBXSA-N
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Description

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[222]octane dihydrochloride is a bicyclic organic compound that features a diaza-bicyclo[222]octane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: The benzyl group is introduced via a substitution reaction, often using benzyl halides under basic conditions.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the diaza-bicyclo[2.2.2]octane core.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride involves its interaction with specific molecular targets. For example, as a ligand, it can bind to metal ions and form stable complexes. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    1,10-Phenanthroline: Another bidentate ligand with applications in metal ion complexation.

    4,4’-Dimethyl-2,2’-dipyridyl: Similar in structure but with methyl groups enhancing its steric properties.

Uniqueness

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is unique due to its bicyclic structure and the presence of a benzyl group, which can influence its binding properties and reactivity. This makes it distinct from other similar compounds like 2,2’-bipyridine and 1,10-phenanthroline, which do not have the same bicyclic core or benzyl substitution.

Properties

IUPAC Name

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-,13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJFVQTWTRPQPD-SNFSYSBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN([C@H]1CN2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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